molecular formula C10H6BrCl B1339974 2-Bromo-1-chloronaphthalene CAS No. 692728-68-0

2-Bromo-1-chloronaphthalene

Cat. No.: B1339974
CAS No.: 692728-68-0
M. Wt: 241.51 g/mol
InChI Key: ORPYLLUOBDZSEX-UHFFFAOYSA-N
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Description

2-Bromo-1-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where two hydrogen atoms are substituted by bromine and chlorine atoms at the 2 and 1 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-chloronaphthalene can be synthesized through the halogenation of naphthalene. One common method involves the bromination of 1-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the isomerization of 1-bromo-2-chloronaphthalene over a zeolite catalyst. This process allows for the efficient conversion of the isomer to the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.

Scientific Research Applications

2-Bromo-1-chloronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloronaphthalene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloronaphthalene: This isomer has the bromine and chlorine atoms at the 1 and 2 positions, respectively.

    2-Bromo-1-fluoronaphthalene: Another halogenated naphthalene derivative, where the chlorine atom is replaced by fluorine. This compound may have different reactivity and uses due to the presence of fluorine.

    1-Bromo-2-fluoronaphthalene: Similar to 2-Bromo-1-fluoronaphthalene but with the halogen atoms at different positions.

Uniqueness

2-Bromo-1-chloronaphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.

Properties

IUPAC Name

2-bromo-1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPYLLUOBDZSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559884
Record name 2-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692728-68-0
Record name 2-Bromo-1-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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